molecular formula C24H34O2 B15161746 2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] CAS No. 868156-24-5

2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]

Cat. No.: B15161746
CAS No.: 868156-24-5
M. Wt: 354.5 g/mol
InChI Key: JEGISYJFFDDYKG-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is a chemical compound with the molecular formula C18H22O2 . It is known for its unique structure, which includes two phenolic groups connected by a central 2-methylpropane-1,1-diyl bridge. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] typically involves the reaction of 4-methyl-6-(propan-2-yl)phenol with 2-methylpropane-1,1-diyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is unique due to its specific substituents on the phenolic rings, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

868156-24-5

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[1-(2-hydroxy-5-methyl-3-propan-2-ylphenyl)-2-methylpropyl]-4-methyl-6-propan-2-ylphenol

InChI

InChI=1S/C24H34O2/c1-13(2)18-9-16(7)11-20(23(18)25)22(15(5)6)21-12-17(8)10-19(14(3)4)24(21)26/h9-15,22,25-26H,1-8H3

InChI Key

JEGISYJFFDDYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C)C(C)C)O)C(C)C

Origin of Product

United States

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